



# Introduction to phosphonodifluoromethylphenylalanine (F2Pmp) building blocks

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Phe(CF2PO3)-OH	
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An In-Depth Technical Guide to Phosphonodifluoromethylphenylalanine (F2Pmp) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

# Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs significant therapeutic targets.[1][2]

The study of PTPs and the development of their inhibitors are complicated by the inherent instability of the phosphotyrosine (pTyr) residue in native peptides, which is rapidly hydrolyzed by phosphatases.[3] This limitation restricts the use of pTyr-containing peptides in cellular and in vivo systems. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics that can mimic the binding of phosphotyrosine without being susceptible to enzymatic cleavage.



Among the most successful and widely utilized of these is 4-

(Phosphonodifluoromethyl)phenylalanine (F2Pmp). This building block serves as a highly potent and stable isostere of pTyr, enabling the development of powerful research tools and therapeutic leads. This guide provides a comprehensive overview of F2Pmp, its properties, synthesis, and applications.

# **Core Properties of F2Pmp Building Blocks**

F2Pmp distinguishes itself from other pTyr mimetics primarily through the introduction of a difluoromethylene group adjacent to the phosphonate. This modification confers unique physicochemical properties that translate into superior biological activity.

## **Physicochemical Characteristics**

The standard reagent used for incorporating F2Pmp into peptides via solid-phase peptide synthesis (SPPS) is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH). Its key properties are summarized below.

Property	Value	Reference
Synonyms	Fmoc-Phe(CF2PO3)-OH, Fmoc-F₂Pmp-OH	
Molecular Formula	C25H22F2NO7P	_
Molecular Weight	517.42 g/mol	
Appearance	White to off-white powder	
Purity (HPLC)	≥90.0%	
Storage Temperature	2-8°C	-
Key Feature	Non-hydrolyzable pTyr isostere	-
pKa <sub>2</sub>	Lower than Pmp, closer to pTyr	-

# **Enhanced Inhibitory Potency**



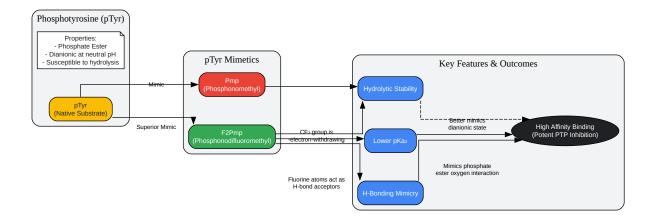




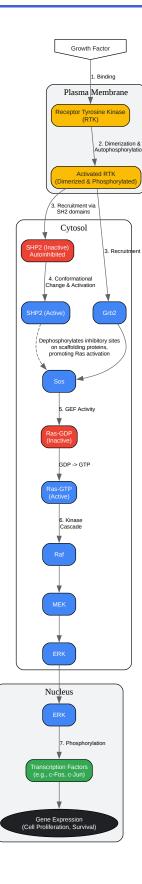
The primary advantage of F2Pmp is its dramatically increased inhibitory potency against PTPs compared to its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp). The difluoromethyl group increases the inhibitory potency of an F2Pmp-containing peptide by as much as 1000-fold over a Pmp-containing equivalent toward PTP1B.

The structural features of F2Pmp that contribute to this enhanced affinity are illustrated in the logical diagram below.

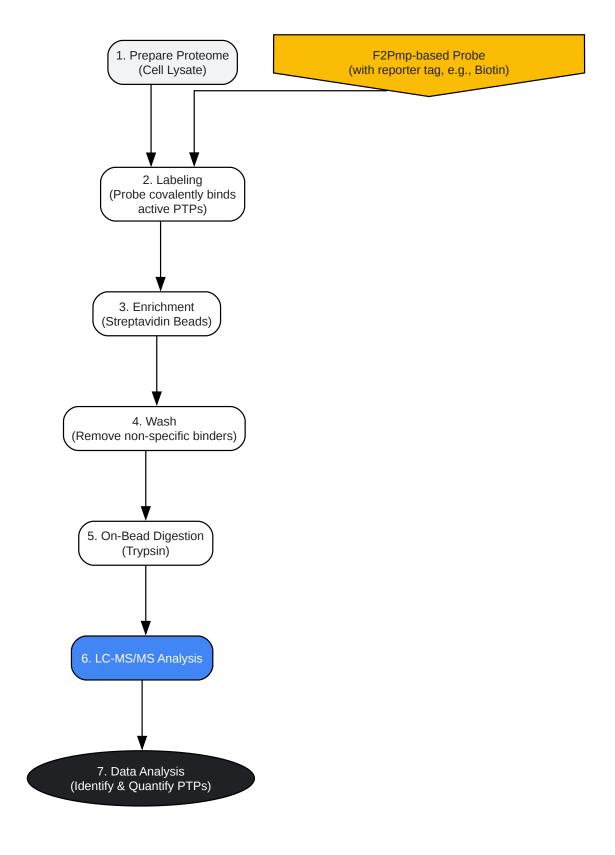












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### References

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- To cite this document: BenchChem. [Introduction to phosphonodifluoromethylphenylalanine (F2Pmp) building blocks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613307#introduction-to-phosphonodifluoromethylphenylalanine-f2pmp-building-blocks]

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